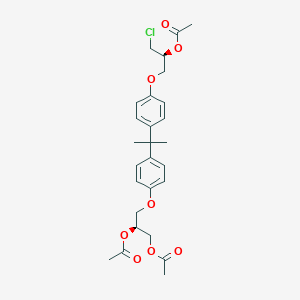

Ralaniten acetate

Übersicht

Beschreibung

Ralaniten acetate is a prodrug of EPI-002, one of the four stereoisomers of EPI-001, targeting the N-terminal domain of the androgen receptor (AR) and blocking signaling from the AR and its splice variants.

Wissenschaftliche Forschungsanwendungen

1. Androgen Receptor Inhibition in Prostate Cancer

Ralaniten acetate is an inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR) in prostate cancers. It specifically binds to the AR NTD, inhibiting AR activation and its mediated signaling pathway, thereby suppressing cell growth in AR-overexpressing tumor cells, which are common in prostate cancers (Definitions, 2020).

2. Development of Novel AR-NTD Inhibitors

Studies have shown that long-term treatment with ralaniten leads to upregulation of UGT2B enzymes and a consequent loss of potency, indicating the need for the development of more potent second-generation AR-NTD inhibitors. Research has focused on creating analogues of ralaniten that are resistant to glucuronidation, potentially optimizing clinical responses to AR-NTD inhibitors (Obst et al., 2019).

3. Exploration of New Drug Leads from Marine Sponges

Ralaniten acetate, inspired by bioactive sponge natural products, has advanced to phase I/II/III clinical trials for the treatment of inflammation and cancer. It exemplifies the potential of deriving novel drug candidates from natural sources like marine sponges (Andersen, 2017).

4. Comparative Study of AR Inhibitors

Ralaniten acetate has been compared with other AR inhibitors, particularly in their effects on gene expression profiles in prostate cancer cells. It was found to uniquely induce metallothionein expression, independent of AR activity, suggesting potential off-target effects which could be crucial for the development of novel AR-NTD inhibitors (Obst et al., 2022).

5. Enhancing Sensitivity to Radiotherapy in Prostate Cancer

Ralaniten has been observed to sensitize enzalutamide-resistant prostate cancer cells to ionizing radiation, particularly in cells expressing AR splice variants. This suggests its potential in combination therapies for improved treatment outcomes in prostate cancer (Banuelos et al., 2020).

Eigenschaften

CAS-Nummer |

1637573-04-6 |

|---|---|

Produktname |

Ralaniten acetate |

Molekularformel |

C27H33ClO8 |

Molekulargewicht |

521.003 |

IUPAC-Name |

[(2S)-2-Acetyloxy-3-[4-[2-[4-[(2S)-2-acetyloxy-3-chloropropoxy]phenyl]propan-2-yl]phenoxy]propyl] acetate |

InChI |

InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3/t25-,26-/m1/s1 |

InChI-Schlüssel |

HGHVYYKTOXUQNT-CLJLJLNGSA-N |

SMILES |

CC(OC[C@@H](OC(C)=O)COC1=CC=C(C(C)(C2=CC=C(OC[C@H](OC(C)=O)CCl)C=C2)C)C=C1)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ralaniten acetate |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

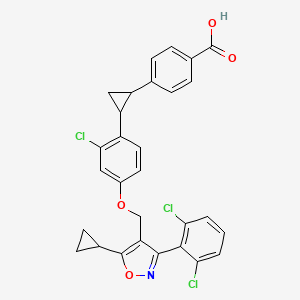

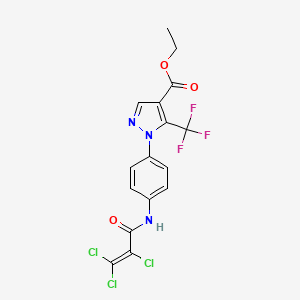

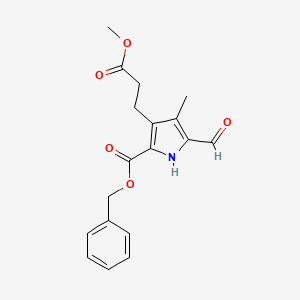

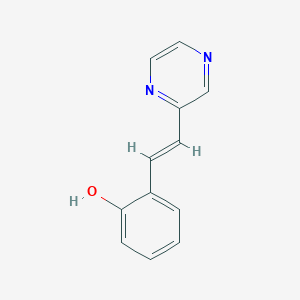

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)